4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide involves several steps. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being studied for its potential use in developing new drugs with fewer side effects.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution play a crucial role in its biological activity. It can interact with enzymes and receptors, leading to various biological effects such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, Ritonavir, and Abafungin. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C14H19N3OS2 |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H19N3OS2/c1-3-4-5-11-13(20-10(2)17-11)14(18)16-7-6-12-15-8-9-19-12/h8-9H,3-7H2,1-2H3,(H,16,18) |
InChI Key |
CPLWMFLGOKOBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)NCCC2=NC=CS2 |
Origin of Product |
United States |
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